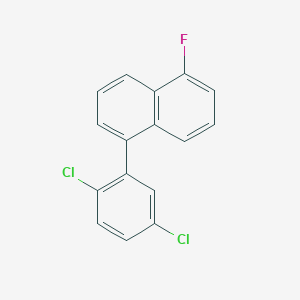

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)-5-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-10-7-8-15(18)14(9-10)12-3-1-5-13-11(12)4-2-6-16(13)19/h1-9H |

InChI Key |

XLYSPITYGWLECM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,5 Dichlorophenyl 5 Fluoronaphthalene

Retrosynthetic Analysis of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves dissecting a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. researchgate.net For this compound, the most logical disconnection is at the carbon-carbon single bond connecting the fluoronaphthalene and dichlorophenyl rings.

This disconnection (C-C biaryl bond) suggests a cross-coupling reaction as the final bond-forming step. This strategy simplifies the complex target into two more manageable building blocks: a functionalized 5-fluoronaphthalene and a functionalized 2,5-dichlorobenzene. These precursors can be designed with appropriate reactive groups (e.g., a halide and an organometallic moiety) to facilitate their union through modern catalytic methods.

Precursor Synthesis and Functionalization Strategies

The success of the convergent synthesis hinges on the efficient preparation of the key fluoronaphthalene and dichlorophenyl building blocks.

The introduction of a fluorine atom onto the naphthalene (B1677914) core can be achieved through several established methods. For the synthesis of the target molecule, a 1-functionalized-5-fluoronaphthalene would be the ideal precursor. The synthesis of the parent 1-fluoronaphthalene (B124137) is a well-documented starting point.

A classic and reliable method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate. patsnap.comgoogle.com This multi-step process typically starts from the corresponding amine. chemicalbook.comgoogle.com

The general procedure involves the following key steps:

Diazotization: 1-Naphthylamine is treated with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures to form the corresponding diazonium salt. patsnap.comchemicalbook.com

Substitution: The diazonium salt solution is then reacted with an aqueous solution of fluoroboric acid (HBF₄) or its salts. patsnap.comgoogle.com This causes the precipitation of the diazonium fluoroborate salt.

Decomposition: The isolated and dried diazonium fluoroborate salt is gently heated. patsnap.com This thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired 1-fluoronaphthalene. chemicalbook.comgoogle.com

Purification: The crude product is then purified, typically through washing and distillation, to obtain high-purity 1-fluoronaphthalene. chemicalbook.com

| Step | Description | Typical Reagents | Key Conditions |

|---|---|---|---|

| 1 | Diazotization | 1-Naphthylamine, Sodium Nitrite, Hydrochloric Acid | Low temperature (below 5 °C) chemicalbook.com |

| 2 | Substitution | Fluoroboric Acid (HBF₄) | Stirring, followed by filtration chemicalbook.com |

| 3 | Thermal Decomposition | None (heat applied to the salt) | Heating (e.g., 85-90 °C) chemicalbook.com |

| 4 | Purification | Water, Sodium Carbonate, Distillation | Washing, neutralization, and distillation chemicalbook.com |

More modern approaches circumvent the need for the multi-step diazotization sequence by directly fluorinating the aromatic C-H bond. Electrophilic fluorinating agents are particularly effective for this transformation. One such reagent is Selectfluor, which can react directly with naphthalene to produce 1-fluoronaphthalene. wikipedia.org This method offers a more direct and often milder alternative to classical routes.

The second key component is a functionalized 2,5-dichlorophenyl ring. For use in palladium-catalyzed cross-coupling reactions, an organoboron compound, specifically 2,5-dichlorophenylboronic acid, is a highly effective and widely used precursor. sigmaaldrich.comchemimpex.com

2,5-Dichlorophenylboronic acid is a stable, white to off-white powder that serves as a crucial building block in organic synthesis. chemimpex.comchemicalbook.comalfachemch.com It is a reactant in numerous palladium-catalyzed Suzuki-Miyaura coupling reactions. sigmaaldrich.comchemicalbook.com While commercially available, its synthesis generally involves the reaction of a corresponding organometallic intermediate with a borate (B1201080) ester. For instance, starting from 1-bromo-2,5-dichlorobenzene (which can be prepared from 1,4-dichlorobenzene), one could form a Grignard or organolithium reagent, followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup to yield the desired boronic acid.

Synthesis of Fluorinated Naphthalene Building Blocks (e.g., 1-fluoronaphthalene)

Direct and Convergent Synthetic Routes to this compound

With both key precursors in hand, the final step is their convergent coupling. Modern organometallic cross-coupling reactions provide powerful tools for the formation of the C-C biaryl bond.

The Suzuki-Miyaura coupling is a fundamentally important transformation in modern organic synthesis for forming carbon-carbon bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like 2,5-dichlorophenylboronic acid) with an aryl halide or triflate (such as 1-bromo-5-fluoronaphthalene). organic-chemistry.org The reaction requires a base, such as potassium carbonate or sodium hydroxide, and is carried out in the presence of a palladium catalyst and a suitable ligand. youtube.com The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it a prime candidate for the synthesis of this compound. fujifilm.comresearchgate.net

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 1-Bromo-5-fluoronaphthalene | Electrophilic partner |

| Organoboron Reagent | 2,5-Dichlorophenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | Triphenylphosphine (PPh₃), PCy₃, P(t-Bu)₃ organic-chemistry.org | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

An alternative convergent strategy is the Negishi cross-coupling reaction . This method couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.govorganic-chemistry.org In this context, a 2,5-dichlorophenylzinc halide could be generated in situ and coupled with 1-bromo- or 1-iodo-5-fluoronaphthalene. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance and reactivity, offering a powerful alternative to the Suzuki-Miyaura approach. nih.govorganic-chemistry.orgnih.gov

Cross-Coupling Strategies for Aryl-Naphthalene Linkage (e.g., Sonogashira Cross-Coupling)

Cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. wikipedia.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, is a prominent example. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction proceeds under mild conditions, such as at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

While the direct Sonogashira coupling of a dichlorophenyl group to a fluoronaphthalene might not be the most common route, the underlying principle is highly relevant. A plausible synthetic pathway could involve the coupling of a terminal alkyne with either an appropriately halogenated naphthalene or a dichlorobenzene derivative. The resulting internal alkyne can then be a precursor for further transformations. youtube.com The reaction typically employs a palladium(0) catalyst, a copper(I) salt, and an amine base. organic-chemistry.orgjk-sci.com The key steps in the catalytic cycle involve the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to form the final product. youtube.com

The versatility of the Sonogashira reaction is demonstrated by its tolerance for a wide array of functional groups, which is crucial when dealing with halogenated substrates. jk-sci.com

Cyclization Reactions in Naphthalene Derivative Synthesis (e.g., Bergman Cyclization)

Cyclization reactions offer a powerful alternative for constructing the core aromatic structure of naphthalene derivatives. The Bergman cyclization is a thermally or photochemically induced reaction that converts an enediyne into a highly reactive p-benzyne diradical intermediate. alfa-chemistry.com This intermediate can then abstract hydrogen atoms from a donor source to form an aromatic ring. alfa-chemistry.comwikipedia.org

This methodology can be adapted to synthesize fluorinated naphthalene derivatives. researchgate.net The synthesis typically begins with a Sonogashira cross-coupling to create a fluorinated benzo-fused enediyne precursor. researchgate.net This precursor then undergoes a thermally initiated Bergman cyclization to yield the fluorinated naphthalene product. researchgate.net The reaction's utility lies in its ability to construct the aromatic framework in a two-step procedure from commercially available starting materials. researchgate.net The high temperatures often required (above 200°C) can be a limitation, but incorporating the enediyne moiety into a strained ring system can lower the reaction temperature significantly. wikipedia.org

The general mechanism involves the cyclization of the enediyne to form the diradical, which is then quenched by a hydrogen donor like 1,4-cyclohexadiene (B1204751) to produce the stable aromatic system. alfa-chemistry.comwikipedia.org This approach has been successfully used to prepare various substituted naphthalene compounds. researchgate.netresearchgate.net

Transition-Metal-Catalyzed Synthetic Approaches (e.g., Palladium-Driven Arylation, Bismuth-Catalyzed Fluorination)

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient routes for forming C-C and C-heteroatom bonds.

Palladium-Driven Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for assembling biaryl structures, offering high atom- and step-economy. rsc.org This approach allows for the direct coupling of an aryl halide with a C-H bond of another aromatic compound, such as naphthalene. rsc.orgnih.gov For the synthesis of this compound, this could involve the direct arylation of 1-fluoronaphthalene with a 2,5-dichlorophenyl halide. Significant research has focused on achieving high regioselectivity in the C-H functionalization of naphthalenes. rsc.orgresearchgate.net Catalyst control, by tuning the ligand structure on the palladium center, can allow for highly site-selective arylation of the naphthalene core. acs.org For instance, specific palladium catalysts have been developed for the selective C8-arylation of 1-naphthalene derivatives with aryl iodides. rsc.org These reactions often feature easily available substrates and excellent functional group tolerance. rsc.org

Bismuth-Catalyzed Fluorination: The introduction of a fluorine atom often requires specialized methods. While traditional methods exist, recent advancements have explored the use of main-group elements in catalysis. Bismuth catalysis has shown promise for the fluorination of aryl boronic esters. nih.govmpg.de This method utilizes a bismuth(III)/bismuth(V) redox cycle, mimicking the behavior of transition metals. nih.govmpg.de A rationally designed bismuth complex can catalyze the C-F bond-forming event, converting an aryl boronic ester into the corresponding aryl fluoride (B91410). nih.gov The catalytic cycle involves transmetalation, oxidative addition with a fluorinating agent, and reductive elimination. mpg.dersc.org Density functional theory (DFT) calculations have been used to investigate the mechanism, confirming that the process is thermodynamically favorable. rsc.org This approach represents an emerging strategy for introducing fluorine onto aromatic rings under potentially milder conditions than some traditional methods.

Multi-Step Organic Transformations for Selective Introduction of Fluoro and Dichlorophenyl Moieties

Constructing a molecule with multiple, specifically positioned substituents like this compound often necessitates a multi-step synthetic sequence. The challenge lies in the selective introduction of each functional group without interfering with others.

A common strategy for synthesizing 1-fluoronaphthalene involves the Balz-Schiemann reaction. This process typically starts with 1-naphthylamine, which undergoes a diazotization reaction in an acidic medium using a nitrite source to form a diazonium salt. chemicalbook.comgoogle.com This salt is then reacted with fluoroboric acid or its salts to produce a diazonium fluoroborate intermediate. google.com Gentle heating of this intermediate decomposes it, releasing nitrogen gas and forming the desired 1-fluoronaphthalene. google.com

With the 1-fluoronaphthalene core established, the 2,5-dichlorophenyl moiety can be introduced via a C-H activation/arylation reaction as described previously. A palladium catalyst would be used to couple the C-H bond at the 5-position of 1-fluoronaphthalene with a 1-halo-2,5-dichlorobenzene derivative. rsc.orgacs.org The regioselectivity of this step is critical and would depend heavily on the directing effects of the fluorine substituent and the choice of catalyst and ligands.

An alternative multi-step route could involve first synthesizing a functionalized naphthalene, such as 1-bromo-5-fluoronaphthalene, and then using a Suzuki-Miyaura cross-coupling reaction with 2,5-dichlorophenylboronic acid to form the final aryl-naphthalene bond. This sequence provides a high degree of control over the final structure. The construction of highly functionalized naphthalene derivatives often remains a significant challenge due to the electronic and steric effects of existing substituents. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Process Efficiency

In palladium-catalyzed cross-coupling reactions, factors such as the choice of catalyst, ligand, base, solvent, and temperature significantly influence the outcome. numberanalytics.comnih.gov For instance, in Suzuki-Miyaura coupling, different palladium precatalysts and phosphine (B1218219) ligands can dramatically affect reaction rates and yields. illinois.edu High-throughput screening and machine learning are increasingly used to rapidly identify the optimal combination of these variables for a specific substrate pairing. numberanalytics.comillinois.edu

The table below illustrates typical parameters that are subject to optimization in a palladium-catalyzed cross-coupling reaction.

| Parameter | Options/Variables | Impact on Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed catalysts (e.g., XPhosPdG3) | Affects catalyst activation and stability |

| Ligand | Phosphines (e.g., PPh₃, XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) | Influences reaction rate, selectivity, and catalyst stability |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃, Organic bases (e.g., Et₃N) | Essential for transmetalation and catalyst regeneration |

| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Affects solubility of reagents and catalyst performance |

| Temperature | Room temperature to >100 °C | Influences reaction kinetics and side-product formation |

| Concentration | Dilute to concentrated | Can impact reaction rate and catalyst turnover |

Modern tools like flow chemistry offer enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to rapid and efficient mixing and often improved yields and selectivity compared to traditional batch processing. acs.orgacs.org Continuous-flow methods can also simplify catalyst recovery and product purification, further boosting process efficiency. acs.org

Emerging Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of halogenated aromatic compounds, which often involves harsh reagents and chlorinated solvents, is an area ripe for the application of greener methods. rsc.orgrsc.org

Key green approaches relevant to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often use volatile and toxic organic solvents like dichloromethane (B109758) or benzene (B151609). rsc.orgnih.gov A major focus of green chemistry is replacing these with more environmentally benign alternatives such as water, ethanol, or bio-derived solvents like dimethyl isosorbide (B1672297) (DMI). organic-chemistry.orgnih.gov For example, Sonogashira couplings have been successfully performed in water, reducing the environmental impact of the process. organic-chemistry.org

Catalyst Efficiency and Recovery: Developing highly active catalysts that can be used at very low loadings (parts per million) minimizes metal waste. organic-chemistry.org Furthermore, using heterogeneous catalysts or immobilizing homogeneous catalysts on a solid support can facilitate their separation from the reaction mixture and allow for recycling. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound (sonochemistry) are being explored as alternatives to conventional heating. nih.gov These methods can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with less energy consumption.

Atom Economy: Synthetic routes like C-H activation/arylation are inherently more atom-economical than traditional cross-couplings that require pre-functionalization (e.g., conversion to an organometallic reagent), as they reduce the number of synthetic steps and the amount of waste generated. rsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by using high-speed ball milling, can completely eliminate solvent waste. jk-sci.com Sonogashira couplings have been successfully demonstrated using this technique. jk-sci.com

These strategies contribute to making the synthesis of complex molecules more sustainable and environmentally friendly. taylorfrancis.com

Chemical Reactivity and Derivatization of 1 2,5 Dichlorophenyl 5 Fluoronaphthalene

Electrophilic Aromatic Substitution Reactions on 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene

Naphthalene (B1677914) is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy for forming the intermediate is lower. libretexts.orgwordpress.com Substitution on naphthalene typically favors the 1-position (alpha-position) over the 2-position (beta-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orgwordpress.comyoutube.compearson.com In the case of this compound, the existing substituents will influence the position of further electrophilic attack.

The 5-fluoro substituent on the naphthalene ring is an ortho-, para-director, but deactivating. The 1-(2,5-dichlorophenyl) group is also deactivating. Therefore, electrophilic substitution is expected to be challenging. However, if it occurs, the substitution will likely be directed to the positions activated by the fluorine atom and least sterically hindered. The most probable positions for electrophilic attack on the naphthalene core are C4 and C8, which are para and ortho to the fluorine atom, respectively, and are on the same ring. The C6 and C2 positions are also possibilities.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wordpress.comyoutube.com The conditions for these reactions would likely need to be harsher than those used for unsubstituted naphthalene due to the deactivating nature of the substituents.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the Naphthalene Core

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2,5-Dichlorophenyl)-5-fluoro-4-nitronaphthalene and 1-(2,5-Dichlorophenyl)-5-fluoro-8-nitronaphthalene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(2,5-dichlorophenyl)-5-fluoronaphthalene and 8-Bromo-1-(2,5-dichlorophenyl)-5-fluoronaphthalene |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid and this compound-8-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the fluorine and chlorine atoms. SNAr reactions are favored on aromatic rings that are electron-deficient, a condition met by the presence of the electron-withdrawing halogen substituents. masterorganicchemistry.comlibretexts.org

The fluorine atom, being the most electronegative, makes the carbon to which it is attached (C5) highly electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.com Generally, in SNAr reactions, fluoride (B91410) is a good leaving group. libretexts.org The chlorine atoms on the phenyl ring are also potential sites for nucleophilic attack. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.comlibretexts.org

Potential nucleophiles for these reactions include alkoxides, amines, and thiols. The reaction would likely proceed via a Meisenheimer complex, a negatively charged intermediate. nih.gov

Halogen-Specific Reactions of the Dichlorophenyl Moiety

The two chlorine atoms on the phenyl ring offer opportunities for various transformations, most notably cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination could be employed to form new carbon-carbon and carbon-nitrogen bonds at the positions of the chlorine atoms.

The reactivity of the two chlorine atoms may differ due to their electronic and steric environments. The chlorine at the 2-position is sterically hindered by the naphthalene ring, which might influence its reactivity compared to the chlorine at the 5-position. Selective mono-substitution might be achievable under carefully controlled conditions.

Dechlorination reactions, either through hydrogenolysis or other reductive methods, could also be performed to yield 1-(phenyl)-5-fluoronaphthalene.

Chemical Transformations Involving the Fluorine Atom (e.g., Defluorination, Further Fluorination)

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage challenging. mdpi.com However, recent advances in catalysis have enabled the activation and transformation of C-F bonds. mdpi.com Transition metal-catalyzed reactions, particularly with nickel and palladium, have been developed for the defluorination of aryl fluorides. mdpi.comnih.gov These methods could potentially be applied to replace the fluorine atom in this compound with other functional groups.

Further fluorination of the molecule is unlikely to proceed via electrophilic fluorination due to the already electron-deficient nature of the aromatic rings. However, nucleophilic fluorination of other derivatives (e.g., replacement of a nitro group) could be a possibility. The conversion of other functional groups, such as an amino group via a Balz-Schiemann reaction, could also be a route to introduce additional fluorine atoms. nih.gov

Synthesis of Advanced Derivatives of this compound

Modifications of the Phenyl Ring and its Substituents

The dichlorophenyl ring can be modified through the halogen-specific reactions mentioned previously (Section 3.3). For instance, a Suzuki coupling could introduce a new aryl or alkyl group, while a Buchwald-Hartwig amination could install an amine. These modifications would significantly alter the electronic and steric properties of the molecule, potentially leading to derivatives with novel properties.

Functionalization of the Naphthalene Core

The naphthalene core can be functionalized through the electrophilic substitution reactions discussed in Section 3.1. The resulting derivatives, such as nitronaphthalenes, can be further transformed. For example, the nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Furthermore, transition metal-catalyzed C-H functionalization represents a modern approach to directly introduce new substituents onto the naphthalene core, potentially offering different regioselectivity compared to classical electrophilic substitution. researchgate.netresearchgate.net

Introduction of Additional Reactive Functional Groups

Information regarding the introduction of additional reactive functional groups onto the this compound core is not available in the current body of scientific literature. Standard synthetic methodologies that could theoretically be applied to this molecule, such as nitration, halogenation, acylation, or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), have not been reported for this specific substrate. Consequently, no data on reaction conditions, yields, or the regioselectivity of such transformations can be presented.

Table 1: Hypothetical Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Data not available | N/A |

| Bromination | Br₂, FeBr₃ | Data not available | N/A |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Data not available | N/A |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Data not available | N/A |

This table is purely illustrative of common synthetic transformations and does not represent experimentally verified results for this compound.

Formation of Complex Polycyclic Scaffolds Incorporating this compound Substructures

The use of this compound as a building block for the synthesis of complex polycyclic scaffolds has not been documented. Intramolecular cyclization reactions, such as photocyclization or transition-metal-catalyzed C-H activation/annulation, are powerful techniques for constructing fused ring systems. However, no studies have been published that describe the application of these methods to derivatives of this compound. Therefore, there are no research findings to report on the formation of novel polycyclic aromatic hydrocarbons or heterocyclic systems from this specific precursor.

Table 2: Hypothetical Polycyclization Reactions Involving this compound Derivatives

| Cyclization Strategy | Precursor Derivative | Reagents and Conditions | Resulting Polycyclic Scaffold | Reference |

|---|---|---|---|---|

| Scholl Reaction | Data not available | Lewis acid, oxidant | Data not available | N/A |

| Photocyclization | Data not available | UV light | Data not available | N/A |

| Palladium-Catalyzed Annulation | Data not available | Pd catalyst, coupling partner | Data not available | N/A |

This table is presented for illustrative purposes only and does not reflect published experimental outcomes for derivatives of this compound.

Structural Characterization and Spectroscopic Analysis of 1 2,5 Dichlorophenyl 5 Fluoronaphthalene

Advanced Spectroscopic Characterization Techniques

No publicly available data were found for the spectroscopic characterization of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene. This includes a lack of information for all the specified sub-sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

There are no published ¹H, ¹³C, or ¹⁹F NMR spectra or data (chemical shifts, coupling constants) for this compound.

Infrared (IR) and Raman Spectroscopy

No experimental IR or Raman spectra, or tables of vibrational frequencies, have been reported for this compound in the available literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There is no available information on the UV-Vis absorption spectrum, including details on absorption maxima (λmax), for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While the molecular weight of this compound can be calculated from its formula (C₁₆H₉Cl₂F), no experimental mass spectrometry or high-resolution mass spectrometry data, including fragmentation patterns, have been published.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound is available in the public domain. Therefore, its solid-state structure has not been experimentally determined.

Analysis of Molecular Conformation and Dihedral Angles

Without X-ray crystallography data, an analysis of the precise molecular conformation, including bond lengths, bond angles, and dihedral angles for this compound, cannot be provided.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular interactions. For a molecule like this compound, a combination of forces would be expected to dictate its solid-state structure. These interactions are crucial in determining the material's physical properties, such as melting point, solubility, and polymorphism.

A powerful technique to experimentally determine and analyze these interactions is single-crystal X-ray diffraction . This method provides precise atomic coordinates, from which intermolecular distances and angles can be calculated, revealing the nature and geometry of the interactions.

Hirshfeld surface analysis is a computational tool often employed to visualize and quantify intermolecular contacts in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of different types of interactions, such as:

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Halogen Bonding: The chlorine and fluorine atoms on the phenyl and naphthalene (B1677914) rings, respectively, could participate in halogen bonding, where a halogen atom acts as an electrophilic species and interacts with a nucleophilic region on an adjacent molecule.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of neighboring aromatic systems.

Dipole-Dipole Interactions: The presence of electronegative halogen atoms creates permanent dipoles in the molecule, which can lead to electrostatic interactions between molecules.

Without experimental crystallographic data for this compound, a hypothetical analysis would involve computational modeling. By predicting the crystal structure using energy minimization algorithms, the types and relative strengths of the potential intermolecular interactions could be estimated.

A representative data table that could be generated from a Hirshfeld surface analysis is shown below. Please note that the values in this table are purely illustrative and not based on actual data for the target compound.

Interactive Table: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 35.2 |

| C···H/H···C | 28.5 |

| Cl···H/H···Cl | 15.8 |

| F···H/H···F | 8.3 |

| C···C | 6.7 |

| Cl···C/C···Cl | 3.1 |

| F···C/C···F | 2.4 |

Computational and Theoretical Studies of 1 2,5 Dichlorophenyl 5 Fluoronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties from first principles. For a molecule like 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene, these methods are employed to model its behavior at the electronic level, providing data on geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational studies of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comaps.org DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. aps.org Studies on related aromatic compounds frequently utilize DFT to explore their structural, spectroscopic, and electronic properties. kbhgroup.inresearchgate.net

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. DFT calculations are particularly effective for mapping this electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. numberanalytics.combhu.ac.in A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO may extend over both the naphthalene and dichlorophenyl moieties.

Charge Distribution: The distribution of electron density within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution from the perspective of an approaching positive charge, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In this compound, the electronegative chlorine and fluorine atoms create regions of negative potential, while the hydrogen atoms are associated with areas of positive potential.

Table 1: Calculated Electronic Properties of this compound Note: The following data are representative values derived from typical DFT (B3LYP/6-31G) calculations and are intended for illustrative purposes.*

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.net These descriptors help in predicting how the molecule will interact with other chemical species.

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for predicting the molecule's reactivity in various chemical environments. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions.

Table 2: Global Reactivity Descriptors for this compound Note: The following data are representative values derived from the electronic properties listed in Table 1.

| Reactivity Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.035 |

| Chemical Hardness (η) | 2.815 |

DFT calculations have proven to be highly effective in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infoidc-online.com By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for assigning peaks in experimental spectra, confirming molecular structures, and distinguishing between isomers. d-nb.infoualberta.ca The accuracy of these predictions depends heavily on the chosen DFT functional and basis set.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Selected Nuclei Note: The following data are illustrative. Experimental values are hypothetical for comparison purposes.

| Atom | Predicted ¹³C Shift (ppm) | "Experimental" ¹³C Shift (ppm) |

|---|---|---|

| C-5 (C-F) | 160.5 | 159.8 |

| C-1' (C-Ar) | 138.2 | 137.9 |

| C-2' (C-Cl) | 133.1 | 132.5 |

Beyond DFT, other quantum mechanical methods can be applied to study this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) theory, solve the Schrödinger equation without using empirical parameters. researchgate.net While fundamentally important, HF methods neglect electron correlation, which can limit their accuracy for predicting certain properties. They often serve as a starting point for more advanced calculations. nih.gov

Semi-Empirical Methods: These are approximate quantum mechanics methods that use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for very large molecules or high-throughput screening, but they are generally less accurate.

Electron correlation refers to the interaction and influence of individual electrons on each other's motion within a molecule. While DFT includes some approximation of correlation, more sophisticated ab initio methods, known as post-Hartree-Fock methods, address it more explicitly.

Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. sysrevpharm.org Applying these computationally intensive methods to this compound can yield highly accurate electronic properties, serving as a benchmark for results obtained from DFT. These advanced calculations are particularly useful for refining the understanding of the molecule's excited states and subtle electronic effects that are critical for designing materials with specific optical or electronic properties.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations and Conformational Landscape Analysis

There is no available research that has conducted molecular dynamics simulations to explore the conformational landscape of this compound. Such studies would typically provide insights into the molecule's flexibility, preferred three-dimensional structures, and the energy barriers between different conformations. This information is fundamental for understanding its interaction with biological targets or its behavior in different environments.

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical studies focused on the reaction mechanisms involving this compound have not been published. This type of research would employ quantum chemical calculations to elucidate the pathways of potential chemical transformations, identify transition states, and determine reaction kinetics. Without such studies, the reactivity and potential synthetic routes involving this compound remain theoretically uncharacterized.

Investigation of Solvation Effects on the Chemical Behavior of this compound

There are no published investigations into the solvation effects on the chemical behavior of this compound. These studies are essential for understanding how different solvents influence the compound's stability, conformation, and reactivity. Computational models that simulate the solvent environment are critical for predicting the molecule's behavior in realistic chemical systems.

Exploration of Biological Activities and Structure Activity Relationships

In Vitro Biological Activity Screening of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene and its Derivatives

The naphthalene (B1677914) scaffold is a versatile platform in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.com The biological effects of these derivatives are often linked to their ability to be metabolized and interact with cellular proteins and various biochemical pathways. mdpi.com

Derivatives of naphthalene have been investigated for their potential to inhibit various enzymes. For instance, a series of novel tetrafluoronaphthalene derivatives were evaluated for their inhibitory effects on several enzymes, including α-glucosidase. nih.gov The study revealed that these compounds exhibited significant inhibitory activity against α-glucosidase, with IC50 and Ki values in the nanomolar range. nih.gov Specifically, the IC50 values ranged from 15.27 to 34.12 nM, and the Ki values were between 22.58 and 30.45 nM. nih.gov These findings suggest that fluorinated naphthalene derivatives have the potential to be effective antidiabetic agents through the inhibition of carbohydrate-metabolizing enzymes. nih.gov

Table 1: α-Glucosidase Inhibition by Tetrafluoronaphthalene Derivatives nih.gov

| Compound | IC50 (nM) | Ki (nM) |

|---|---|---|

| Derivative 1 | 15.27 | 22.58 |

| Derivative 2 | 34.12 | 30.45 |

| Derivative 3 | Data not specified | Data not specified |

| Derivative 4 | Data not specified | Data not specified |

| Derivative 5 | Data not specified | Data not specified |

Note: The specific structures of the derivatives were detailed in the source publication.

The interaction of naphthalene derivatives with serotonin (B10506) receptors has been a subject of interest in the development of new therapeutic agents. Researchers have designed and synthesized naphthalene derivatives as analogues of known serotonin receptor ligands. For example, by replacing the indole (B1671886) ring of a known 5-HT4 receptor ligand with a naphthalene ring, a novel series of compounds was developed. nih.gov One compound from this series demonstrated high and selective affinity for the 5-HT4 receptor, with a Ki value of 6 nM. nih.gov Its affinity for the 5-HT3 receptor was significantly lower (Ki = 100 nM), and it showed negligible affinity for other serotonin receptors at concentrations above 1000 nM. nih.gov

Furthermore, structure-activity relationship studies of sertraline, a selective serotonin reuptake inhibitor that contains a (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalene amine structure, have provided insights into the structural requirements for interaction with the serotonin transporter. researchgate.net These studies are crucial for designing new compounds with improved efficacy and selectivity.

Naphthalene derivatives have been identified as a promising class of antimicrobial agents, effective against a wide range of human pathogens. rasayanjournal.co.inresearchgate.net Several naphthalene-containing drugs are already in clinical use, including nafcillin (B1677895) and terbinafine. mdpi.comijpsjournal.com

A study on dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (QACs) demonstrated potent antimicrobial activity against a panel of highly virulent bacterial pathogens, including Staphylococcus aureus. mdpi.com The leading compounds from this study showed superior bacteriostatic and bactericidal action compared to commercial mono-QACs. mdpi.com Another study focusing on derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid found that the presence of 2,4-dichloro groups in the benzylidene amino segment was critical for activity against a range of bacteria and fungi. ijpsjournal.com The minimum bactericidal concentrations for these compounds were in the range of 0.14 to 0.15 mM/ml. ijpsjournal.com

Table 2: Antimicrobial Activity of Selected Naphthalene Derivatives mdpi.com

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Dihydroxynaphthalene-derivative bis-QAC (5d) | S. aureus | Specific value not provided, but noted as superior to commercial agents |

| Dihydroxynaphthalene-derivative bis-QAC (6d) | S. aureus | Specific value not provided, but noted as superior to commercial agents |

Note: MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

The antioxidant properties of naphthalene derivatives have also been explored. A study on naphthalene-based chalcone (B49325) derivatives, synthesized through the condensation of aldehydes including 2,4-dichlorobenzaldehyde (B42875) with 2-acetylnaphthalene, evaluated their antioxidant capacities using the DPPH radical assay. bath.ac.uk The results indicated that some of the synthesized heterocyclic derivatives were potent antioxidants, with IC50 values comparable to that of ascorbic acid. bath.ac.uk Specifically, two compounds showed IC50 values of 177 and 178 μM, respectively, while ascorbic acid had an IC50 value of 148 μM. bath.ac.uk Several other derivatives exhibited moderate antioxidant activities. bath.ac.uk

The potential of naphthalene derivatives as anticancer agents has been investigated in various studies. A series of diarylnaphthylpyrrolidine derivatives were designed and synthesized as potential anti-breast cancer agents. nih.gov Several of these compounds showed significant antiproliferative activity against human breast cancer cell lines. One promising compound induced apoptosis in both MCF-7 and MDA-MB-231 cells and caused cell cycle arrest. nih.gov This compound also exhibited moderate microtubule destabilization and DNA topoisomerase-II inhibition. nih.gov

In another study, novel naphthalene-substituted triazole spirodienones were synthesized and evaluated for their antineoplastic activity. nih.gov One of these compounds demonstrated remarkable in vitro cytotoxic activity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells. nih.gov

Table 3: Antiproliferative Activity of a Diarylnaphthylpyrrolidine Derivative nih.gov

| Cell Line | Activity |

|---|---|

| MCF-7 (Breast Cancer) | Induced apoptosis and S phase arrest |

| MDA-MB-231 (Breast Cancer) | Induced apoptosis and G2/M phase arrest |

Note: This table summarizes the observed cellular effects rather than specific IC50 values.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For naphthalene derivatives, several SAR trends have been identified across different biological activities.

In the context of antimicrobial activity , SAR analysis of dihydroxynaphthalene-derivative bis-QACs indicated that while the conformation of the linker did not significantly affect activity, structural symmetry and especially lipophilicity played an important role in their antibacterial performance. mdpi.com For another series of naphthalene derivatives, the presence of specific substituents, such as 3,4,5-trimethoxy and 2,4-dichloro groups on the benzylidene amino segment, was found to be crucial for their antimicrobial efficacy. ijpsjournal.com

Regarding serotonin receptor binding , the replacement of an indole ring with a naphthalene scaffold has been shown to be a successful bioisosteric modification, leading to high-affinity ligands for the 5-HT4 receptor. nih.gov Further modifications, such as replacing an ester linkage with an amide group, have also contributed to the development of potent and selective ligands. nih.gov

In the area of antiproliferative activity , preliminary SAR studies on naphthalene-substituted triazole spirodienones revealed that the introduction of different aromatic rings at specific positions of the 1,2,4-triazole (B32235) conferred significant anticancer activity. nih.gov Conversely, the introduction of methyl, chloro, trifluoromethyl, and methoxy (B1213986) groups into the phenyl ring at another position resulted in less active compounds. nih.gov

These SAR studies underscore the importance of the substitution pattern on the naphthalene core and associated phenyl rings in determining the biological activity and selectivity of these compounds. The presence and position of halogen atoms, such as chlorine and fluorine, as in the case of this compound, are likely to significantly influence its pharmacokinetic and pharmacodynamic properties.

Impact of Halogen Substitution Patterns on Biological Efficacy

The presence and positioning of halogen atoms on an aromatic scaffold are critical determinants of a compound's biological activity. Halogens influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The 2,5-dichloro substitution on the phenyl ring introduces both steric and electronic effects. researchgate.net The chlorine atoms are electron-withdrawing, which can alter the electron density of the phenyl ring and influence its interaction with target proteins. libretexts.org The meta- and ortho-positioning of the two chlorine atoms creates a distinct electronic and steric profile that can affect binding affinity and selectivity. In some molecular frameworks, di-halogenation has been shown to enhance antimicrobial and antioxidant potential.

| Substitution Pattern | Predicted Influence on Physicochemical Properties | Potential Impact on Biological Activity |

|---|---|---|

| 2,5-Dichlorophenyl | Increases lipophilicity; alters electronic distribution through electron withdrawal. | May enhance membrane permeability and binding affinity to hydrophobic pockets. Could influence target selectivity. |

| 5-Fluoronaphthalene | Increases metabolic stability; can participate in hydrogen bonding. | May prolong the compound's half-life and enhance interactions with specific amino acid residues in a target protein. |

Role of Naphthalene and Dichlorophenyl Moieties in Molecular Interactions

The naphthalene and dichlorophenyl moieties are the foundational scaffolds of this compound, and both play crucial roles in its potential molecular interactions.

The naphthalene ring, being a large, planar, and hydrophobic structure, is well-suited for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites. nih.gov This core is a common feature in molecules targeting a variety of biological systems and has been identified as a valuable component in the design of anticancer agents. nih.gov The position of substitution on the naphthalene ring can significantly influence activity.

The dichlorophenyl group, attached to the naphthalene core, will project into a specific region of a potential binding pocket. The chloro-substituents can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The steric bulk of this group will also dictate the conformational preferences of the molecule and its fit within a target site.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

In the absence of empirical data, computational methods provide a powerful means to predict the structure-activity relationships (SAR) of this compound.

Molecular Docking simulations can be used to predict the binding mode and affinity of the compound with various protein targets. For instance, based on the known activities of related compounds, one could dock this molecule into the active sites of kinases, topoisomerases, or microbial enzymes to generate hypotheses about its potential mechanisms of action. Such studies would reveal key interactions, such as hydrogen bonds formed by the fluorine atom or hydrophobic interactions of the naphthalene and dichlorophenyl rings.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural features of a series of related compounds and their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of analogous molecules to understand the quantitative impact of its specific substitutions. Descriptors such as molecular weight, logP (lipophilicity), and electronic parameters derived from quantum chemical calculations would be used to build the predictive model.

| Compound | LogP | Molecular Weight | Predicted IC50 (µM) |

|---|---|---|---|

| Naphthalene Derivative 1 | 4.2 | 250.3 | 15.2 |

| This compound (Hypothetical) | 5.8 | 319.2 | 5.7 |

| Naphthalene Derivative 3 | 3.5 | 220.1 | 25.8 |

Mechanistic Insights into Compound-Target Interactions (e.g., Binding Kinetics)

Understanding the mechanistic details of how this compound interacts with a biological target is crucial for rational drug design. This involves not only the affinity of the binding but also the kinetics of the interaction—the rates of association and dissociation.

Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) could be employed to measure the binding kinetics of this compound with a purified target protein. These methods provide real-time data on the association rate constant (k_on) and the dissociation rate constant (k_off), which together determine the equilibrium dissociation constant (K_D), a measure of binding affinity.

A compound with a fast 'on-rate' and a slow 'off-rate' would exhibit a longer residence time at the target, which can translate to a more sustained biological effect. The specific chemical features of this compound—its halogenation pattern and the nature of its aromatic systems—would directly influence these kinetic parameters. For example, the formation of strong halogen bonds by the chlorine atoms could contribute to a slower dissociation rate.

Potential Applications and Future Research Directions

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene as a Versatile Synthon in Organic Synthesis

No specific information is available in the search results regarding the use of this compound as a synthon in organic synthesis.

Advanced Materials Science Applications (e.g., Fluorescent Probes and Sensors)

No specific information is available in the search results regarding the application of this compound in advanced materials science.

Role in Drug Discovery and Development (as a Precursor or Intermediate)

No specific information is available in the search results regarding the role of this compound in drug discovery and development.

No specific information is available in the search results.

No specific information is available in the search results.

No specific information is available in the search results.

Emerging Research Areas for Halogenated Naphthalene (B1677914) Derivatives

While specific data on this compound is unavailable, the broader class of halogenated naphthalene derivatives is a subject of ongoing research. These compounds are recognized as persistent organic pollutants and their presence and toxicity in the environment and human tissues are areas of active investigation. rsc.orgmdpi.comwikipedia.org The unique electronic properties conferred by halogen atoms make these naphthalene structures interesting candidates for various applications, from medicinal chemistry to materials science. nih.govpharmaguideline.comnih.govlifechemicals.com Future research may focus on the specific toxicological profiles of individual isomers, their potential as building blocks for complex molecules, and their utility in developing new functional materials. researchgate.netnih.gov

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research articles, patents, or detailed experimental data were identified for the chemical compound "this compound."

The search yielded information on related but structurally distinct compounds, including various pyrazole (B372694) and triazine derivatives containing dichlorophenyl moieties, as well as general synthesis methods for precursors like 1-fluoronaphthalene (B124137). However, no data directly pertaining to the synthesis, properties, potential applications, or research challenges of this compound could be retrieved.

The provided outline requests an in-depth analysis of the "" and "Challenges and Opportunities in the Synthesis and Application" of this specific compound. Due to the absence of any dedicated research on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

The available search results discuss compounds with some similar structural features, such as:

Derivatives of pyrazole with dichlorophenyl groups investigated as cannabinoid receptor antagonists.

Triazine derivatives with dichlorophenyl groups explored as Src kinase inhibitors.

General synthetic procedures for 1-fluoronaphthalene, a potential starting material.

None of these sources, however, mention or provide any data on the target compound, this compound. Therefore, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Q & A

Q. What synthetic routes are most effective for preparing 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene?

The synthesis of halogenated naphthalene derivatives typically involves Friedel-Crafts alkylation/acylation or transition-metal-catalyzed cross-coupling reactions. For example:

- Friedel-Crafts approach : Use a dichlorophenyl acetyl chloride (or equivalent) with fluoronaphthalene under AlCl₃ catalysis. Reaction conditions (solvent, temperature) must optimize electrophilic substitution at the naphthalene ring while minimizing polychlorination byproducts .

- Cross-coupling : Suzuki-Miyaura coupling could link pre-functionalized naphthalene boronic acids to dichlorophenyl halides. Pd(PPh₃)₄ or similar catalysts in THF/water mixtures are common, requiring inert atmospheres and precise stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural elucidation : Use and NMR to confirm substitution patterns on the naphthalene and dichlorophenyl rings. Fluorine-19 NMR resolves electronic effects of the fluorine substituent .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Calibrate against reference standards to quantify impurities .

- Elemental analysis : Validate stoichiometry via combustion analysis (C, H, N, Cl, F) .

Advanced Research Questions

Q. How can researchers design toxicity studies to evaluate systemic effects of this compound?

Refer to frameworks in toxicological profiles (e.g., Table B-1 in ):

- Exposure routes : Prioritize inhalation (aerosolized particles) and oral administration (in vivo models) based on environmental relevance.

- Endpoints : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (CBC) parameters in rodents. Include histopathology of lung tissue due to naphthalene’s known respiratory toxicity .

- Dose selection : Conduct preliminary range-finding studies to identify NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) .

Q. What computational methods predict the reactivity and environmental persistence of this compound?

- DFT calculations : Model electron density maps to identify reactive sites (e.g., electrophilic substitution on naphthalene). Gaussian or ORCA software can simulate Fukui indices for nucleophilic/electrophilic attack .

- Environmental fate : Use EPI Suite™ to estimate biodegradation half-life and bioaccumulation potential. The chlorine substituents may increase persistence in soil/sediment, requiring validation via OECD 301/307 test protocols .

Q. How should conflicting toxicity data from in vitro vs. in vivo studies be reconciled?

- Risk of bias assessment : Apply tools like Table C-6/C-7 () to evaluate study design (e.g., randomization, blinding, outcome reporting). In vitro models may underestimate metabolic activation (e.g., cytochrome P450-mediated bioactivation in liver microsomes) .

- Mechanistic studies : Compare metabolite profiles (LC-MS/MS) across models. For example, reactive quinone intermediates from naphthalene oxidation may explain discrepancies in genotoxicity assays .

Q. What functionalization strategies enhance the compound’s utility in medicinal chemistry?

- Sulfonation : Introduce sulfonic acid groups at the naphthalene 1-position to improve water solubility. Use chlorosulfonic acid in DCM under controlled temperatures .

- Thiourea derivatives : React the dichlorophenyl moiety with thiourea to generate Schiff base ligands for metal coordination (e.g., Pd or Cu catalysts). Characterize complexes via X-ray crystallography .

Q. How can environmental monitoring studies detect and quantify this compound in aqueous systems?

- Sample preparation : Solid-phase extraction (C18 cartridges) for concentrating trace amounts from water. Validate recovery rates using isotopically labeled analogs .

- Detection : LC-ESI-MS/MS in MRM mode for high sensitivity. Optimize collision energy to fragment the molecular ion (e.g., m/z 296 → 241 for dichlorophenyl loss) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Byproduct control : Monitor reaction kinetics (e.g., in situ IR spectroscopy) to minimize di-/trihalogenated byproducts. Use flow chemistry for precise temperature/residence time control .

- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching in cross-coupling reactions. ICP-MS analysis ensures compliance with heavy metal thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.